molecular formula C12H18N4O3 B5713851 N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B5713851
M. Wt: 266.30 g/mol
InChI Key: IVFVIHRPCWUEIZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its cyclohexyl group and nitro-imidazole moiety contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-9-13-7-12(16(18)19)15(9)8-11(17)14-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVIHRPCWUEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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